4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride
Overview
Description
4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride is a chemical compound known for its significant role in various industrial and scientific applications. It is characterized by the presence of amino, chloro, and disulfonyl chloride functional groups attached to a benzene ring. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride is typically synthesized through the chlorosulfonation of 3-chloroaniline. The process involves treating 3-chloroaniline with chlorosulfuric acid at a temperature of 130°C. The resulting chlorosulfonation mixture is then treated with thionyl chloride at 80°C to yield this compound with a high yield of 90% .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The disulfonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols under mild to moderate conditions.
Condensation Reactions: Often require the presence of a base and elevated temperatures to drive the reaction to completion.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Esters: Formed through substitution reactions with alcohols.
Complex Condensation Products: Formed through reactions with aldehydes or ketones.
Scientific Research Applications
4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of diuretics and other therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride involves its reactivity with nucleophiles due to the presence of disulfonyl chloride groups. These groups are highly electrophilic, making the compound a versatile intermediate for various chemical transformations. In biological systems, it can act as an enzyme inhibitor by interacting with active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
4-Amino-6-chlorobenzene-1,3-disulfonamide: Similar structure but with sulfonamide groups instead of disulfonyl chloride groups.
3-Chloroaniline-4,6-disulfonamide: Another related compound with similar functional groups.
Uniqueness: 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride is unique due to its dual disulfonyl chloride groups, which provide high reactivity and versatility in chemical synthesis. This makes it particularly valuable as an intermediate in the production of a wide range of chemical and pharmaceutical products .
Properties
IUPAC Name |
4-amino-6-chlorobenzene-1,3-disulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO4S2/c7-3-1-4(10)6(16(9,13)14)2-5(3)15(8,11)12/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZXGHNDQUYDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)S(=O)(=O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217409 | |
Record name | 4-Amino-6-chlorobenzene-1,3-di(sulphonyl chloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671-89-6 | |
Record name | 4-Amino-6-chloro-1,3-benzenedisulfonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=671-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-chlorobenzene-1,3-di(sulphonyl chloride) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-6-chlorobenzene-1,3-di(sulphonyl chloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-chlorobenzene-1,3-di(sulphonyl chloride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-6-chloro-1,3-benzenedisulfonyl dichloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4KL6V26MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: How is 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride used in the synthesis of thiazide diuretics?
A: this compound serves as a crucial building block in the synthesis of thiazide diuretics. The research paper describes its use in the synthesis of both unlabeled and isotopically labeled thiazides []. Specifically, it reacts with various aldehydes to form the characteristic 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide ring system found in thiazide drugs.
Q2: Why is the synthesis of isotopically labeled thiazides important for research?
A: The synthesis of deuterated (containing deuterium, a heavy isotope of hydrogen) and ¹⁵N-labeled thiazides, facilitated by using appropriately labeled this compound, is essential for mass spectrometry studies []. These labeled compounds allow researchers to track fragmentation patterns with greater accuracy and clarity. This detailed analysis helps elucidate the breakdown pathways of these drugs, contributing to a deeper understanding of their metabolism and potential interactions.
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